2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide

Übersicht

Beschreibung

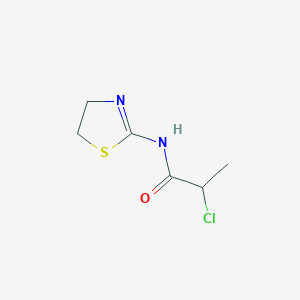

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide typically involves the reaction of 2-aminothiazole with 2-chloropropanoyl chloride in the presence of a base such as

Biologische Aktivität

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by various studies and data.

- Molecular Formula : C₆H₉ClN₂OS

- Molecular Weight : 192.67 g/mol

- CAS Number : 438479-68-6

Antibacterial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. The compound this compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The presence of electron-donating and withdrawing groups significantly influences the antibacterial activity of thiazole derivatives, suggesting a structure-activity relationship (SAR) where modifications can enhance efficacy against specific strains .

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These results indicate that modifications in the thiazole structure can lead to enhanced antifungal properties, which is critical in developing new therapeutic agents against resistant fungal strains .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human glioblastoma U251 | <10 |

| Human melanoma WM793 | <30 |

The cytotoxicity of the compound is attributed to its ability to interact with cellular targets involved in cancer progression. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with proteins associated with cancer cell survival .

Case Studies

- Anticonvulsant Activity : A study reported that thiazole derivatives could exhibit anticonvulsant properties, indicating a broader pharmacological profile for compounds similar to this compound .

- Combination Therapy : Research has indicated that combining thiazole derivatives with existing chemotherapeutic agents can enhance their efficacy against resistant cancer cell lines, providing a potential pathway for developing combination therapies .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide has been investigated for its potential as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of thiazole showed significant activity against various bacterial strains, suggesting that this compound could be effective in developing new antibiotics .

Anti-inflammatory Properties

Another area of interest is the compound's potential anti-inflammatory effects. Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound may serve as a pesticide or herbicide.

Pesticidal Activity

Studies have indicated that thiazole derivatives can act as effective pesticides against certain pests. The compound's ability to disrupt biological pathways in pests makes it a candidate for further exploration in pest control formulations .

Material Science

The compound's unique chemical structure lends itself to applications in material science.

Polymer Chemistry

Research has explored the incorporation of thiazole-containing compounds into polymers to enhance their properties. These modifications can lead to materials with improved thermal stability and mechanical strength .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Pesticidal | Efficacy against agricultural pests |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of thiazole derivatives against multidrug-resistant bacteria. The results indicated that the compounds exhibited significant antibacterial activity, highlighting the potential of this compound as a lead compound for antibiotic development .

Case Study 2: Agricultural Application

In a field trial assessing new pesticide formulations, thiazole-based compounds were tested against common agricultural pests. The results showed a marked reduction in pest populations compared to control groups, indicating the effectiveness of these compounds in real-world agricultural settings .

Eigenschaften

IUPAC Name |

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJWWVOKRBBWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NCCS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656748 | |

| Record name | 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438479-68-6 | |

| Record name | 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.